3,5-Diiodo-4-methoxypyridin-2-amine

Descripción

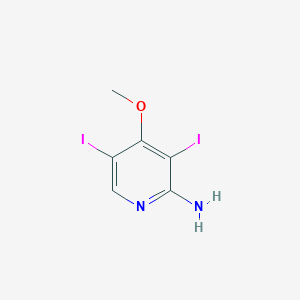

Structure

3D Structure

Propiedades

IUPAC Name |

3,5-diiodo-4-methoxypyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6I2N2O/c1-11-5-3(7)2-10-6(9)4(5)8/h2H,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQZRQVJNRACKEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1I)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6I2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,5 Diiodo 4 Methoxypyridin 2 Amine

Strategies for Introducing the Aminopyridine Moiety

The 2-aminopyridine (B139424) scaffold is a fundamental building block in the synthesis of the target compound. Its preparation can be achieved through several modern synthetic methods, including multicomponent reactions and cross-coupling strategies.

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of highly substituted pyridines, including 2-aminopyridines. mdpi.comnih.gov These one-pot reactions combine three or more starting materials to construct complex products, minimizing waste and simplifying purification processes. nih.gov

One common MCR approach for the synthesis of 2-aminopyridines involves the condensation of a β-ketoester or a related active methylene (B1212753) compound, an aldehyde, and a nitrile source in the presence of a suitable catalyst or under catalyst-free conditions. mdpi.com For instance, a four-component reaction of an acetophenone (B1666503) derivative, malononitrile (B47326), an aldehyde, and ammonium (B1175870) carbonate can yield functionalized 2-aminopyridines. mdpi.com Another variation employs enaminones as key precursors, which react with malononitrile and primary amines under solvent-free conditions. nih.govresearchgate.net

The general applicability of MCRs allows for the synthesis of a diverse library of 2-aminopyridine derivatives by varying the starting components. researchgate.netrsc.org

Table 1: Examples of Multicomponent Reactions for 2-Aminopyridine Synthesis

| Reaction Type | Starting Materials | Conditions | Product Scope |

| Four-component | Acetophenone derivatives, malononitrile, aldehydes, ammonium carbonate | Solvent-free, room temperature | Functionalized 2-aminopyridines |

| Three-component | Enaminones, malononitrile, primary amines | Solvent-free, 80 °C | Substituted 2-amino-3-cyanopyridines |

| Three-component | 1,1-enediamines, benzaldehyde (B42025) derivatives, 1,3-dicarbonyl compounds | Heating | Fluorinated 2-aminopyridines |

This table provides a generalized overview of MCR strategies that can be adapted for the synthesis of 2-aminopyridine precursors.

The formation of a carbon-nitrogen (C-N) bond through the amination of a halopyridine is another viable strategy for introducing the 2-amino group. This approach typically involves the cross-coupling of a 2-halopyridine with an ammonia (B1221849) surrogate or a primary amine, often catalyzed by a transition metal complex.

Copper-catalyzed C-N cross-coupling reactions have proven effective for the amination of halopyridines. rsc.orgrsc.org For example, the reaction of 2-bromo or 2-iodopyridines with amines in the presence of a copper catalyst and a suitable ligand can afford the corresponding 2-aminopyridines in good yields. rsc.org These reactions are often challenged by the electron-rich nature of the C-5 position in 2-aminopyridines, which can hinder traditional SNAr reactions. rsc.org Careful selection of the catalyst system, including the copper source, ligand, and base, is crucial for achieving high selectivity and yield. rsc.org

Table 2: C-N Bond Formation via Cross-Coupling

| Halopyridine Substrate | Amine Source | Catalyst System | Key Features |

| 2-Iodo- or 2-Bromopyridine | Amines, heterocycles, amides | Copper catalyst, 1,2-diol ligand | Selective amination at the C-2 position. rsc.org |

| 2-Amino-5-iodopyridine | Morpholine | Pd2(dba)3, BINAP | Challenging due to the electron-rich nature of the pyridine (B92270) ring. rsc.org |

This table illustrates representative C-N bond formation strategies for the synthesis of 2-aminopyridine derivatives.

Regioselective Diiodination of Pyridine Precursors

The introduction of two iodine atoms at the 3- and 5-positions of the pyridine ring is a critical step in the synthesis of the target compound. This requires a regioselective iodination method that can overcome the inherent reactivity patterns of the pyridine nucleus.

Direct C-H iodination offers a straightforward approach to installing iodine atoms onto the pyridine ring. scispace.comrsc.org Various iodinating reagents and conditions have been developed to achieve this transformation with control over regioselectivity.

A common method involves the use of an iodine source, such as potassium iodide (KI) or molecular iodine (I2), in the presence of an oxidizing agent. mdpi.comresearchgate.netorganic-chemistry.org For instance, the combination of potassium iodide and periodic acid can generate an electrophilic iodine species capable of iodinating electron-rich aromatic systems. Another approach utilizes iodine monochloride (ICl), a powerful electrophilic iodinating agent. researchgate.net Pyridinium iodochloride (PyICl) has been reported as a stable and easy-to-handle solid iodinating reagent. tcichemicals.com

For pyridine derivatives, direct iodination often occurs at the C-3 and C-5 positions, which are more susceptible to electrophilic attack, especially when the ring is activated by an electron-donating group. scispace.comrsc.orgrsc.org A patented method for the synthesis of 3,5-diiodo-4-aminopyridine describes the in-situ generation of the iodinating reagent from potassium iodide, potassium iodate, and sodium chlorite (B76162) in an acidic medium. patsnap.com

Table 3: Direct Iodination Methods for Pyridine Derivatives

| Iodinating Reagent System | Substrate Type | Typical Positions Iodinated | Reference Example |

| KI / HIO4 | Electron-rich aromatics | Ortho to activating groups | General method for electrophilic iodination. |

| Iodine Monochloride (ICl) | Aromatic compounds | Activated positions | A potent electrophilic iodinating agent. researchgate.net |

| Pyridinium Iodochloride (PyICl) | Phenols, anilines | Ortho- and para- to activating groups | Mild and efficient electrophilic iodination. tcichemicals.com |

| KI / KIO3 / NaClO2 | 4-Aminopyridine | 3,5-positions | In-situ generation of the iodinating agent. patsnap.com |

This table summarizes various direct iodination methods applicable to pyridine and its derivatives.

Halogen exchange reactions, such as the Finkelstein reaction, provide an alternative route to diiodopyridines from their corresponding dibromo precursors. scispace.com This method involves treating a dibromopyridine with an iodide salt, typically sodium iodide or potassium iodide, in a suitable solvent to displace the bromine atoms with iodine.

While the classic Finkelstein reaction often requires harsh conditions, recent advancements have led to milder, metal-free, photo-induced methods for this transformation. scispace.com Additionally, halogen-lithium exchange reactions on dibromopyridines followed by quenching with an iodine source can also be employed to introduce iodine atoms regioselectively. flowfrontier.co.jp For instance, treatment of a dibromopyridine with a strong base like n-butyllithium can generate a lithiated pyridine intermediate, which can then react with molecular iodine to form the corresponding iodopyridine. flowfrontier.co.jp

A synthetic method for 3,5-dibromo-4-aminopyridine has been developed, which could serve as a precursor for a subsequent halogen exchange to yield the diiodo analogue. google.com

Introduction of the Methoxy (B1213986) Group at the 4-Position

The final step in the synthesis of 3,5-Diiodo-4-methoxypyridin-2-amine involves the introduction of a methoxy group at the 4-position of the pyridine ring. This transformation can be challenging due to the presence of multiple substituents and the potential for side reactions.

One plausible approach is the nucleophilic aromatic substitution (SNAr) of a suitable leaving group at the 4-position with a methoxide (B1231860) source. For this to be effective, the pyridine ring must be activated towards nucleophilic attack, which is facilitated by the electron-withdrawing iodine atoms at the 3- and 5-positions. A precursor such as 4-chloro- or 4-fluoro-3,5-diiodopyridin-2-amine could potentially undergo reaction with sodium methoxide to yield the desired product.

Alternatively, methods for the direct C-H functionalization of pyridines at the 4-position are being developed. acs.orgdigitellinc.comnih.gov These methods often utilize directing groups or specific catalysts to achieve regioselectivity. For instance, the transformation of a 4-position C-H bond into a phosphonium (B103445) salt can be followed by substitution with a nucleophile, including alkoxides. acs.org Regioselective metalation at the 4-position of a substituted pyridine, followed by quenching with an electrophilic methoxy source, is another potential strategy. acs.org The presence of an amino group at the 2-position and a methoxy group at the 5-position has been shown to direct metalation to the 4-position. acs.org

Strategies for O-Methylation in Pyridine Systems

The O-methylation of a hydroxyl group on a pyridine ring, particularly one that also contains other nucleophilic sites like an amino group and the ring nitrogen, presents a significant regioselectivity challenge. To achieve selective methylation of the hydroxyl group at the C4 position, the reaction must be guided to favor O-alkylation over N-alkylation of either the ring or the exocyclic amine.

The most common strategy for O-methylation is the Williamson ether synthesis, which involves deprotonating the hydroxyl group to form a more nucleophilic alkoxide, followed by reaction with a methylating agent such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄). The choice of base is critical. Strong, non-nucleophilic bases are preferred to ensure complete deprotonation of the hydroxyl group, which is more acidic than the N-H of the amino group.

Several factors influence the outcome of the methylation reaction:

Base Strength: Strong bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are effective in generating the pyridin-4-olate (B372684) anion. In contrast, weaker bases like triethylamine (B128534) (Et₃N) may not be sufficient to deprotonate the hydroxyl group, leading to no reaction or side reactions. nih.gov

Solvent Polarity: Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are typically used. These solvents can solvate the cation of the base, enhancing the nucleophilicity of the resulting alkoxide and accelerating the rate of the Sₙ2 reaction. nih.gov

Protecting Groups: In cases where selectivity remains poor, a protecting group strategy may be employed. The amino group can be temporarily protected (e.g., as an acetyl or Boc derivative) to prevent its methylation, and then deprotected after the O-methylation step is complete.

The table below summarizes the key conditions for selective O-methylation in related heterocyclic systems. nih.gov

Table 1: Conditions for Selective O-Methylation

| Factor | Condition | Rationale |

|---|---|---|

| Base | Strong base (e.g., NaH, K₂CO₃) | Ensures complete deprotonation of the hydroxyl group, forming a highly nucleophilic alkoxide. |

| Solvent | Polar aprotic (e.g., DMF, THF) | Accelerates the Sₙ2 reaction by solvating the counter-ion and not interfering with the nucleophile. |

| Methylating Agent | Methyl iodide (CH₃I), Dimethyl sulfate ((CH₃)₂SO₄) | Common, reactive electrophiles for methylation. |

| Temperature | Moderate (e.g., 50 °C) | Balances reaction rate with the potential for side reactions at higher temperatures. |

Convergent and Linear Synthesis Pathways for this compound

The construction of complex molecules can generally follow two strategic pathways: linear or convergent synthesis.

A plausible linear pathway for this compound would likely start with a commercially available substituted pyridine, such as 2-amino-4-hydroxypyridine (B184335). The sequence would be as follows:

Iodination: The electron-rich 2-amino-4-hydroxypyridine ring is activated towards electrophilic substitution. Reaction with an iodinating agent (e.g., I₂/KIO₃ or N-iodosuccinimide) would install iodine atoms at the C3 and C5 positions, which are ortho and para to the activating hydroxyl and amino groups.

O-Methylation: The resulting 2-amino-3,5-diiodo-4-hydroxypyridine would then be methylated as described in section 2.3.1, using a strong base and a methylating agent to form the final product.

Optimization of Reaction Conditions and Yields

Optimization of Iodination: The direct iodination of the pyridine ring requires careful selection of the iodinating agent and reaction conditions to control regioselectivity and prevent over-iodination. The use of molecular iodine (I₂) in the presence of an oxidizing agent or a Lewis acid catalyst is a common method. mdpi.com For instance, the combination of iodine and silver nitrate (B79036) (AgNO₃) can generate a potent electrophilic iodinating species in situ. mdpi.com

Optimization studies on similar heterocyclic systems, such as pyrimidines, have shown that the stoichiometry of the reagents is a critical variable. mdpi.comresearchgate.net Increasing the amount of the Lewis acid catalyst can significantly improve the reaction yield up to an optimal point, after which the yield may plateau. mdpi.com

The following interactive table, based on data from the iodination of uracil, illustrates the effect of reagent stoichiometry on product yield. mdpi.com

Table 2: Optimization of Iodination Yield by Varying AgNO₃ Catalyst

| Molar Equivalents of AgNO₃ | Reaction Time (min) | Product Yield (%) |

|---|---|---|

| 0.5 | 30 | 63 |

| 1.0 | 30 | 75 |

| 1.5 | 30 | 82 |

| 2.0 | 30 | 90 |

This data represents the iodination of a model pyrimidine (B1678525) system and illustrates a general principle of optimization.

Other factors to optimize include temperature and reaction time. Higher temperatures can increase the reaction rate but may also lead to the formation of byproducts. researchgate.net

Optimization of O-Methylation: As discussed in section 2.3.1, the key to a high-yielding O-methylation is the selective formation of the oxygen-centered anion over nitrogen-centered anions. The choice of base is the most critical parameter to optimize. nih.gov

Table 3: Effect of Base on Methylation Product

| Base | Solvent | Outcome |

|---|---|---|

| Triethylamine (Et₃N) | DMF | No significant reaction |

| Potassium Carbonate (K₂CO₃) | DMF | O-methylation product formed |

This table is based on findings for methylation in related quinoline (B57606) systems and demonstrates the importance of base strength. nih.gov

By carefully optimizing these key reaction steps, the synthesis of this compound can be carried out efficiently to produce the target compound in good yield and high purity.

Reactivity and Chemical Transformations of 3,5 Diiodo 4 Methoxypyridin 2 Amine

Reactivity of the Iodine Substituents

The carbon-iodine bonds on the pyridine (B92270) ring are susceptible to a variety of reactions, including nucleophilic substitution, cross-coupling, and metalation.

While direct nucleophilic aromatic substitution on di-iodinated pyridines can be challenging, the reactivity of the iodine atoms can be exploited in various transformations. The specific conditions and the nature of the nucleophile play a crucial role in the outcome of these reactions.

The iodine atoms in 3,5-Diiodo-4-methoxypyridin-2-amine serve as excellent leaving groups in a variety of palladium- and copper-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Negishi Coupling: The Negishi reaction, which couples an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst, is a valuable method for forming carbon-carbon bonds. nih.gov While specific examples with this compound are not extensively documented in readily available literature, the general principles of Negishi coupling suggest its applicability for introducing alkyl or aryl groups at the iodo-positions.

Ullmann Coupling: The Ullmann condensation is a classic method for forming carbon-nitrogen and carbon-oxygen bonds, typically using a copper catalyst. nih.govorganic-chemistry.org This reaction can be applied to couple amines or alcohols with aryl halides. nih.govorganic-chemistry.orgnih.gov The amino group on the pyridine ring might require protection before subjecting the compound to Ullmann conditions to avoid self-coupling or other side reactions.

Sonogashira Coupling: The Sonogashira coupling is a widely used reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. libretexts.orgwikipedia.orgorganic-chemistry.org This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt. libretexts.orgwikipedia.orgorganic-chemistry.org The reactivity of iodo-substituted pyridines in Sonogashira couplings is well-established, allowing for the introduction of various alkynyl moieties. nih.gov The reaction is typically carried out under mild conditions, making it compatible with a range of functional groups. wikipedia.org A general representation of a Sonogashira coupling reaction is shown below:

Scheme 1: General representation of a Sonogashira coupling reaction.

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound | Terminal Alkyne | Pd catalyst, Cu(I) salt, base | 3-Alkynyl-5-iodo-4-methoxypyridin-2-amine or 3,5-Dialkynyl-4-methoxypyridin-2-amine |

Table 1: Examples of Sonogashira Coupling Reactions with Related Iodo-pyridines

| Iodo-pyridine Derivative | Alkyne | Catalyst System | Product | Reference |

| 3,5-Dibromo-2,6-dichloropyridine | Various terminal alkynes | Pd(PPh₃)₄, CuI, Et₃N | Mono-, di-, tri-, and tetraalkynylated pyridines | nih.gov |

| 1-bromo-4-iodobenzene | Trimethylsilylacetylene | Pd catalyst, base | bis(4-bromophenyl)acetylene | wikipedia.org |

The reaction of aryl halides with strong bases, such as organolithium reagents, can lead to metal-halogen exchange, forming a lithiated intermediate. This intermediate can then react with various electrophiles to introduce a wide range of functional groups. While specific studies on the lithiation of this compound are not detailed, related studies on substituted pyridines suggest that this is a feasible pathway for functionalization. The presence of the amino and methoxy (B1213986) groups can influence the regioselectivity of the lithiation.

Reactivity of the Amino Group

The primary amino group at the 2-position of the pyridine ring is a key site for functionalization, allowing for the synthesis of a diverse array of derivatives.

The primary amino group of this compound can undergo a variety of reactions common to primary amines. These include alkylation, arylation, and the formation of amides, sulfonamides, and carbamates. These derivatization strategies are crucial for modifying the compound's properties and for its use in further synthetic transformations. For instance, the Boc-protection of a primary amine is a common strategy in multi-step synthesis. nih.gov

The amino group readily reacts with acylating agents such as acid chlorides, anhydrides, and carboxylic acids (in the presence of a coupling agent) to form the corresponding amides. This is a robust and widely used transformation in organic synthesis. For example, the derivatization of amino acids through N-acetylation with acetic anhydride (B1165640) is a well-established method. nih.gov

Scheme 2: General representation of an amidation reaction.

| Reactant | Acylating Agent | Product |

| This compound | R-COCl or (R-CO)₂O | N-(3,5-diiodo-4-methoxypyridin-2-yl)amide |

Table 2: Common Acylating Agents for Primary Amines

| Acylating Agent | Resulting Functional Group |

| Acetyl chloride | Acetamide |

| Acetic anhydride | Acetamide |

| Benzoyl chloride | Benzamide |

| Boc anhydride | Boc-carbamate |

Reactivity of the Methoxy Group

The methoxy group at the 4-position of the pyridine ring is generally susceptible to nucleophilic displacement, particularly when the ring is activated by electron-withdrawing groups. In the case of this compound, the two iodine atoms act as electron-withdrawing groups, which could facilitate nucleophilic aromatic substitution (SNAr) at the C-4 position.

For instance, methoxypyridines can undergo nucleophilic amination. chemrxiv.org The reaction of a methoxypyridine with an amine, often in the presence of a strong base, can lead to the displacement of the methoxy group to form the corresponding aminopyridine. The electron-deficient nature of the pyridine ring, enhanced by the iodine substituents, would make the C-4 position more electrophilic and thus more susceptible to attack by a nucleophile.

However, the steric bulk of the adjacent iodine atom at the 3-position could present a significant hindrance to the approaching nucleophile, potentially slowing down the reaction rate or requiring more forcing conditions.

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. chemsrc.com However, the reactivity is significantly influenced by the substituents present on the ring. In this compound, the 2-amino and 4-methoxy groups are strong activating, ortho-, para-directing groups. Conversely, the iodine atoms are deactivating but also ortho-, para-directing.

In this specific molecule, all the substitutable positions on the pyridine ring (positions 3, 5, and 6) are already occupied. The only remaining position for a potential electrophilic attack is the C-6 position. The directing effects of the existing substituents on this position are as follows:

The 2-amino group is para to the C-6 position, thus strongly directing an incoming electrophile to this site.

The 4-methoxy group is meta to the C-6 position, so its directing influence to this position is weaker.

The 5-iodo group is ortho to the C-6 position and would direct an electrophile to this site.

Considering these directing effects, the C-6 position is electronically activated for electrophilic attack. However, this position is significantly sterically hindered by the adjacent bulky iodine atom at the C-5 position. This steric hindrance would likely be the dominant factor, making electrophilic aromatic substitution on the pyridine ring of this compound challenging.

Common electrophilic substitution reactions include nitration, halogenation, and sulfonation. For example, the nitration of 2-aminopyridine (B139424) typically yields a mixture of 3-nitro and 5-nitro derivatives. sapub.org For this compound, any further substitution would be sterically demanding.

The following table outlines the directing effects of the substituents in this compound for electrophilic aromatic substitution.

| Substituent | Position | Activating/Deactivating | Directing Effect |

| -NH₂ | 2 | Activating | Ortho, Para |

| -I | 3 | Deactivating | Ortho, Para |

| -OCH₃ | 4 | Activating | Ortho, Para |

| -I | 5 | Deactivating | Ortho, Para |

Given the substitution pattern, the only available position for electrophilic attack is C-6. The cumulative electronic effects of the amino and iodo groups would favor substitution at this position, but the steric hindrance from the 5-iodo group would be a major barrier.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of organic chemistry for determining the precise arrangement of atoms in a molecule.

Proton NMR (¹H NMR) would be expected to reveal key information about the electronic environment and connectivity of the hydrogen atoms in 3,5-diiodo-4-methoxypyridin-2-amine. The analysis would focus on the chemical shifts (δ), signal multiplicities (e.g., singlet, doublet), and integration values for the methoxy (B1213986) protons, the amine protons, and the aromatic proton on the pyridine (B92270) ring. However, no experimental ¹H NMR data for this compound is currently available in the public domain.

Carbon-13 NMR (¹³C NMR) provides insight into the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal in the spectrum. The chemical shifts of the carbon atoms in the pyridine ring would be significantly influenced by the iodine, methoxy, and amine substituents. This data is crucial for confirming the substitution pattern of the pyridine ring. Regrettably, no experimental ¹³C NMR spectra are publicly accessible.

Techniques such as 2D NMR (e.g., COSY, HSQC, HMBC) would be invaluable in assembling the complete molecular structure by establishing correlations between different nuclei. For instance, HMBC could definitively link the methoxy protons to their corresponding carbon atom. ¹⁵N NMR, although less common, could provide direct information about the nitrogen environments of the pyridine ring and the amine group. The application of such advanced techniques is critical for the unambiguous structural assignment of complex heterocyclic compounds.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the amine group, C-H stretching of the methoxy and aromatic groups, C-O stretching of the ether linkage, and various vibrations of the substituted pyridine ring. This information is vital for confirming the presence of these functional groups. However, specific experimental FT-IR data for this compound has not been found.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique would not only confirm the purity of this compound but also provide its mass spectrum. The mass spectrum would show the molecular ion peak, which corresponds to the molecular weight of the compound, and a series of fragment ion peaks that can be used to deduce its structure. No GC-MS data for this compound is currently available.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the confident determination of its elemental formula. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 parts per million), HRMS can distinguish between compounds that have the same nominal mass but different chemical formulas.

For this compound, the theoretical monoisotopic mass is calculated based on its molecular formula, C₆H₆I₂N₂O. This calculated value serves as the benchmark for experimental verification. An experimental HRMS analysis would aim to measure an m/z value that matches this theoretical mass, thereby confirming the compound's elemental composition.

| Parameter | Value |

|---|---|

| Molecular Formula | C₆H₆I₂N₂O |

| Calculated Monoisotopic Mass (Da) | 375.85696 guidechem.com |

| Observed Mass (Da) | Data not available in searched sources |

X-ray Crystallography for Solid-State Structure Determination

Single Crystal X-ray Diffraction (SCXRD) involves directing a beam of X-rays onto a single, well-ordered crystal of the target compound. The resulting diffraction pattern is used to construct a detailed three-dimensional model of the molecule. This analysis yields critical structural parameters, including the unit cell dimensions (the smallest repeating unit of the crystal lattice) and the space group (which describes the symmetry of the crystal).

A comprehensive search of the scientific literature and crystallographic databases did not yield a published single-crystal structure for this compound. Therefore, experimental data regarding its crystal system, space group, and specific geometric parameters are not available at this time. For comparison, related structures like 3,5-dibromopyridin-2-amine have been reported to crystallize in the monoclinic system with the space group P2₁/n. researchgate.netresearchgate.net

| Crystallographic Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions (a, b, c) | Data not available |

| Unit Cell Angles (α, β, γ) | Data not available |

| Volume (V) | Data not available |

| Molecules per Unit Cell (Z) | Data not available |

Powder X-ray Diffraction (PXRD) is an analytical technique used to characterize the crystalline nature of a bulk sample. Instead of a single crystal, a fine powder of the material is analyzed, which contains a vast number of tiny, randomly oriented crystallites. The resulting diffraction pattern is a unique "fingerprint" for a specific crystalline solid, characterized by a series of peaks at specific diffraction angles (2θ).

PXRD is commonly used to confirm the identity and phase purity of a synthesized compound, comparing the experimental pattern to a reference pattern calculated from single-crystal data. As no single-crystal structure has been reported for this compound, a reference pattern is not available. Furthermore, a search of the literature did not provide any experimentally obtained PXRD patterns for this compound.

Computational and Theoretical Investigations of 3,5 Diiodo 4 Methoxypyridin 2 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of molecular systems. For 3,5-diiodo-4-methoxypyridin-2-amine, DFT calculations, often using functionals like B3LYP, are instrumental in predicting its geometry, electronic structure, and reactivity. irjweb.comepstem.netnih.govresearchgate.net These calculations provide a foundational understanding of the molecule's intrinsic properties.

Theoretical geometry optimization of this compound using DFT methods allows for the determination of its most stable three-dimensional conformation. This process involves calculating the molecule's energy at various atomic arrangements to find the one with the minimum energy. The resulting optimized structure provides data on bond lengths, bond angles, and dihedral angles. These computed parameters can then be compared with experimental data, if available, to validate the computational model. For instance, in similar pyridine (B92270) derivatives, optimized bond lengths and angles have been shown to be in good agreement with experimental values. irjweb.com

Table 1: Selected Optimized Geometrical Parameters for a Pyridine Derivative

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C1-N2 | 1.3747 | - |

| C3-N2 | 1.3897 | - |

Note: Data for a related benzimidazole-pyrimidine derivative, illustrating the type of parameters obtained from DFT calculations. irjweb.com

The electronic properties of this compound are primarily understood through the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.comepstem.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.netresearchgate.netmdpi.com A smaller energy gap suggests higher reactivity. researchgate.netmdpi.com

In related pyridine systems, the HOMO is often localized on the more electron-rich parts of the molecule, such as the amino group and the pyridine ring, while the LUMO is distributed over the heterocyclic ring. researchgate.net The HOMO-LUMO energy gap for similar heterocyclic compounds has been calculated to be in the range that indicates good stability. researchgate.net

Table 2: Calculated HOMO-LUMO Energies and Energy Gap for a Pyrimidine (B1678525) Derivative

| Parameter | Energy (eV) |

| EHOMO | -6.2613 |

| ELUMO | -0.8844 |

| Energy Gap (ΔE) | 5.3769 |

Note: Data for N-((1H-benzo[d]imidazol-2-yl)methyl)pyrimidin-4-amine, calculated at the B3LYP/6-311G++(d,p) level of theory. irjweb.com

Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique used to visualize the charge distribution on a molecule's surface. researchgate.netresearchgate.net The MEP map illustrates the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). researchgate.net These maps are useful for predicting the sites of electrophilic and nucleophilic attack. For pyridine derivatives, the nitrogen atom of the ring and any oxygen atoms typically show negative electrostatic potential, indicating their susceptibility to electrophilic attack. Conversely, the hydrogen atoms of the amino group often exhibit positive potential, making them likely sites for nucleophilic interaction.

Spectroscopic Property Prediction and Correlation with Experimental Data

Quantum chemical calculations can predict various spectroscopic properties, such as vibrational frequencies (FT-IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. nih.govresearchgate.net These theoretical predictions can be correlated with experimental spectra to aid in the assignment of spectral bands and to confirm the molecular structure. The calculated vibrational frequencies are often scaled to account for systematic errors in the computational methods. This combined experimental and theoretical approach provides a more robust analysis of the spectroscopic data.

Intermolecular Interactions and Non-Covalent Bonding

The solid-state structure and properties of this compound are significantly influenced by intermolecular interactions, particularly non-covalent bonds.

Hydrogen Bonding Networks

The arrangement of molecules in the solid state and in solution is significantly influenced by hydrogen bonding. For this compound, the primary amine group (-NH₂) and the nitrogen atom within the pyridine ring are key sites for hydrogen bond formation. The amine group can act as a hydrogen bond donor, while the pyridine nitrogen and the oxygen atom of the methoxy (B1213986) group can act as hydrogen bond acceptors.

Theoretical studies on pyridine and its derivatives have shown that the nitrogen atom in the ring is a strong proton acceptor, forming N-type hydrogen bonds. nih.gov The formation of these hydrogen bonds can lead to observable changes in the vibrational frequencies of the pyridine ring, particularly affecting the ring breathing mode and certain stretching modes. nih.gov In the case of this compound, intermolecular hydrogen bonds of the N-H···N type are expected to be a dominant feature in its crystal lattice, leading to the formation of chains or more complex three-dimensional networks.

Furthermore, the amine group can form N-H···O hydrogen bonds with the methoxy group of a neighboring molecule. The presence of two iodine atoms can also influence the hydrogen bonding network through halogen bonding, a non-covalent interaction where the iodine atom acts as an electrophilic region.

Computational predictions for related compounds can offer further understanding. For instance, studies on 2-methoxypyridine (B126380) have detailed its interaction with water, highlighting the formation of a strong O-H···N hydrogen bond and weaker (C-H)₂···O interactions. nih.gov While the electronic environment of this compound is different due to the presence of the amino and iodo substituents, the fundamental capacity for such interactions remains.

A summary of the potential hydrogen bond donors and acceptors in this compound is presented below:

| Functional Group | Role in Hydrogen Bonding |

| Amino group (-NH₂) | Donor |

| Pyridine Nitrogen | Acceptor |

| Methoxy Oxygen | Acceptor |

These interactions are crucial in determining the crystal packing and ultimately the macroscopic properties of the compound.

Mechanistic Studies of Reactions Involving this compound

While specific mechanistic studies for reactions involving this compound are not extensively documented, the reactivity of this molecule can be inferred from the known chemistry of substituted aminopyridines. The functional groups present—an amine, a methoxy group, and two iodine atoms on a pyridine ring—dictate its chemical behavior.

The synthesis of substituted 2-aminopyridines often involves multi-step processes. nih.gov For instance, the synthesis of various aminopyridines can be achieved from pyridine N-oxides. nih.gov Reactions involving the amino group are common, such as N-alkylation or acylation, which would proceed through standard nucleophilic substitution or addition-elimination mechanisms.

The presence of iodine atoms opens up possibilities for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings. In these reactions, the carbon-iodine bond is activated by a metal catalyst (typically palladium-based), allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. The mechanism of these reactions is well-established and involves a catalytic cycle of oxidative addition, transmetalation (for Suzuki coupling), and reductive elimination.

The electronic nature of the substituents will influence the reactivity of the pyridine ring towards electrophilic or nucleophilic aromatic substitution. The amino and methoxy groups are electron-donating, activating the ring towards electrophilic substitution, while the iodine atoms are deactivating. The positions of these groups will direct incoming electrophiles to specific locations on the ring.

A general overview of potential reaction types and the mechanistic role of the functional groups is provided in the table below:

| Reaction Type | Key Functional Group(s) | General Mechanistic Steps |

| N-Alkylation/Acylation | Amino group | Nucleophilic attack by the amine on an electrophile. |

| Cross-Coupling Reactions | Iodo groups | Oxidative addition, transmetalation, reductive elimination. |

| Electrophilic Aromatic Substitution | Pyridine ring, activating/deactivating groups | Formation of a sigma complex (Wheland intermediate). |

Further computational studies could elucidate the specific energy barriers and transition states for these and other reactions involving this compound.

Conformational Analysis and Stability Studies

The conformational flexibility of this compound primarily revolves around the rotation of the methoxy group relative to the pyridine ring. Theoretical calculations on the parent molecule, 2-methoxypyridine, have shown that the syn conformation, where the methyl group is oriented towards the pyridine nitrogen, is the most stable. rsc.org This preference is attributed to repulsive steric interactions between the methoxy group and the hydrogen atom at the C3 position of the pyridine ring in the anti conformation. rsc.org

For this compound, the presence of the bulky iodine atom at the 3-position would likely introduce significant steric hindrance, influencing the preferred orientation of the methoxy group. It is plausible that the methoxy group would orient itself to minimize steric clash with the adjacent iodine atom.

The relative stability of different conformers can be assessed using computational methods such as Density Functional Theory (DFT). These calculations can provide the optimized geometries and relative energies of the possible rotational isomers.

A simplified representation of the potential rotational conformations of the methoxy group is shown below:

| Conformer | Description | Expected Relative Stability |

| Syn-like | Methyl group oriented towards the pyridine nitrogen. | Potentially less stable due to steric hindrance with the iodine at C3. |

| Anti-like | Methyl group oriented away from the pyridine nitrogen. | Potentially more stable due to reduced steric clash. |

Synthetic Utility and Applications of 3,5 Diiodo 4 Methoxypyridin 2 Amine Derivatives in Chemical Sciences

As Key Building Blocks in Organic Synthesis

The strategic placement of multiple functional groups makes 3,5-diiodo-4-methoxypyridin-2-amine a highly valuable building block in organic synthesis. Halogenated pyridines, particularly those containing iodine, are crucial intermediates for introducing the pyridine (B92270) motif into larger molecules through various cross-coupling reactions. The two iodine atoms on the ring are excellent leaving groups, enabling sequential and site-selective functionalization via reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. This allows for the controlled construction of complex aryl- and heteroaryl-substituted pyridines.

The amino group offers a handle for further derivatization, such as acylation, alkylation, or conversion into other functional groups. The interplay between the amino, methoxy (B1213986), and iodo substituents influences the reactivity and regioselectivity of these transformations. For instance, the electron-donating nature of the amino and methoxy groups activates the pyridine ring, which can be a key factor in certain synthetic strategies. This utility is part of a broader strategy in medicinal chemistry known as Diversity-Oriented Synthesis (DOS), where complex and structurally diverse molecules are built from common, highly functionalized starting materials. nih.gov While specific examples detailing the extensive use of this compound are not widespread, its structure is analogous to other aminodimethoxyacetophenones and functionalized acridines that serve as starting blocks for the synthesis of natural product analogs and other bioactive compounds. nih.govresearchgate.net

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1436751-92-6 cmu.edu |

| Molecular Formula | C₆H₆I₂N₂O cmu.edu |

| Molecular Weight | 375.936 g/mol cmu.edu |

| XLogP3-AA | 1.8 |

| Hydrogen Bond Donor Count | 1 |

Precursors for the Synthesis of Novel Heterocyclic Compounds

The synthesis of novel heterocyclic compounds is a cornerstone of medicinal chemistry and materials science due to their diverse biological and physical properties. cmu.edu The 2-aminopyridine (B139424) moiety is a particularly significant synthon for creating fused heterocyclic systems because of its unique dual nucleophilic character, involving both the endocyclic and exocyclic nitrogen atoms. researchgate.net

The structure of this compound is ideally suited for the construction of fused five- and six-membered azaheterocycles. The 2-aminopyridine core can react with a variety of bifunctional reagents to undergo cyclization reactions. For example, reactions with α-haloketones, α,β-unsaturated carbonyl compounds, or diketones can lead to the formation of fused ring systems.

Specifically, the reaction of 2-aminopyridines with appropriate reagents is a well-established route to therapeutically important scaffolds such as imidazo[1,2-a]pyridines and pyrido[1,2-a]pyrimidines. researchgate.net The substituents on the this compound ring would be incorporated into the final fused heterocyclic product, providing a method to systematically modify its steric and electronic properties. This allows for the fine-tuning of the molecule's function, for instance, as a fluorescent probe or a biologically active agent. cmu.eduresearchgate.net While direct literature examples starting from this compound are scarce, the chemical principles governing the reactivity of the 2-aminopyridine scaffold strongly support its potential in this area. researchgate.net

Applications in Ligand Design for Coordination Chemistry and Catalysis

The pyridine-based structure of this compound, with its nitrogen heteroatom and adjacent amino group, forms a classic bidentate N,N-chelate motif that is fundamental to coordination chemistry and catalysis. The substituents (iodo and methoxy groups) offer a means to modulate the electronic and steric properties of the resulting metal complexes.

Research on analogous 2-amino-3,5-dihalopyridine compounds (containing chlorine or bromine) shows they can form complexes with transition metals like copper. researchgate.net For example, bis(2-amino-3,5-dibromopyridinium)tetrabromocuprate(II) has been synthesized and characterized, demonstrating the ability of this class of compounds to act as ligands. researchgate.net Similarly, Schiff base ligands derived from substituted aminopyridines can form stable complexes with various metals, which may exhibit catalytic or biological activity.

The design of ligands capable of supporting metal-metal bonds is a specialized area of coordination chemistry, crucial for understanding bonding and developing novel catalysts. Tridentate ligands, such as 2,2'-dipyridylamine, have been shown to form dinuclear vanadium complexes where the ligand framework bridges two metal centers. In some of these complexes, the formation of additional metal-ligand bonds is favored over a direct metal-metal bond, highlighting the delicate balance of factors that govern their structure. While the bidentate nature of this compound makes it less suited for this specific bridging role compared to tridentate ligands, its potential derivatization, for instance by functionalizing the amino group, could lead to more complex ligand architectures capable of supporting such structures. However, the use of ligands directly derived from this compound to support metal-metal bonded complexes is not extensively documented in the scientific literature.

Atom Transfer Radical Polymerization (ATRP) is a powerful technique for creating well-defined polymers, and its effectiveness relies heavily on the design of the transition metal catalyst. The ligand's primary roles are to solubilize the metal salt and, critically, to adjust the metal's redox potential to control the polymerization process. researchgate.net Nitrogen-based ligands are among the most effective for copper-catalyzed ATRP.

The activity of an ATRP catalyst can be significantly enhanced by incorporating electron-donating groups (EDGs) onto the ligand, as this makes the metal center more reducing and thus a better activator. researchgate.net The methoxy group (-OCH₃) at the C4 position of this compound is a moderate EDG. This suggests that ligands derived from this scaffold could produce highly active ATRP catalysts. While specific studies employing this compound in ATRP are not available, research on other pyridine-based ligands, such as derivatives of tris[(2-pyridyl)methyl]amine (TPMA), has shown that the introduction of EDGs leads to catalysts that can be used at parts-per-million concentrations.

Table 2: Potential Impact of Substituents on Ligand Properties in Catalysis

| Substituent | Position | Potential Effect on Ligand/Catalyst |

|---|---|---|

| Amino (-NH₂) | C2 | Forms part of the N,N-chelating site; can be functionalized. |

| Iodo (-I) | C3, C5 | Offers sites for cross-coupling to build more complex ligands; provides steric bulk. |

Asymmetric synthesis, the production of specific enantiomers of chiral molecules, is vital for the pharmaceutical industry. This is often achieved using chiral catalysts, which are typically metal complexes containing chiral ligands. While this compound is an achiral molecule, it could potentially be used as a scaffold for the synthesis of new chiral ligands. This could be achieved by reacting the amino group with a chiral acid to form a chiral amide or by using a chiral reagent to perform an asymmetric transformation on a derivative of the parent molecule.

For example, the asymmetric synthesis of tailor-made amino acids is a highly active research area that often employs chiral Ni(II) complexes of Schiff bases derived from glycine (B1666218) and a chiral ligand. Although the ligands used in these prominent examples are structurally more complex, the underlying principle of using a chiral ligand to control the stereochemical outcome of a reaction is universal. The development of new, easily accessible chiral ligands is a continuous goal in organic chemistry. However, there are currently no specific reports in the literature detailing the use of this compound as a precursor for chiral ligands or auxiliaries in asymmetric synthesis.

Role in Advanced Materials Chemistry

Derivatives of this compound represent a class of compounds with significant potential in the field of advanced materials chemistry, particularly for applications in organic electronics and semiconductors. The inherent electronic and structural properties of the substituted pyridine ring are central to this potential. The combination of an electron-donating amino group, a methoxy group, and electron-withdrawing iodine atoms allows for the precise tuning of the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This ability to tailor electronic properties is a cornerstone of designing new organic semiconductor materials.

A primary application for such derivatives is as building blocks for larger, π-conjugated systems like semiconducting polymers. rsc.orgrsc.org The diiodo-functionality is especially valuable as it provides two reactive sites for cross-coupling reactions, such as the Suzuki or Stille reactions. These reactions enable the extension of the conjugated system by linking the pyridine core to other aromatic or heteroaromatic units. youtube.com This extended conjugation is critical for facilitating efficient charge transport, a key requirement for high-performance organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). rsc.org

The nitrogen atom within the pyridine ring also imparts unique characteristics. It can influence the solid-state packing of the molecules, which directly impacts charge carrier mobility. Furthermore, the nitrogen atom can coordinate with metal ions, opening avenues for the creation of novel organometallic materials with interesting photophysical and electronic properties. While direct research on this compound for these specific applications is not extensively documented in publicly available literature, the fundamental principles of organic semiconductor design strongly support its utility as a versatile synthetic intermediate. researchgate.netresearchgate.net

Table 1: Potential Applications of this compound Derivatives in Organic Electronics

| Application Area | Potential Role of the Derivative | Key Molecular Features Utilized |

| Organic Field-Effect Transistors (OFETs) | Monomer for the synthesis of semiconducting polymers. | Iodinated sites for cross-coupling, tunable HOMO/LUMO levels. |

| Organic Photovoltaics (OPVs) | Component of the donor or acceptor material. | Tailorable light absorption properties and energy level alignment. |

| Organic Light-Emitting Diodes (OLEDs) | Building block for host materials or emissive layer components. | Control over charge injection/transport and potential for phosphorescence. |

Derivatization for Analytical Methodologies

In analytical chemistry, derivatization is a key technique used to modify an analyte to enhance its suitability for a specific chromatographic method. For this compound, derivatization can be employed to improve its analysis by both high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS). psu.edusigmaaldrich.com

For GC-MS analysis, the volatility and thermal stability of the analyte are critical. youtube.com The primary amino group of this compound can be derivatized to create a less polar and more volatile product. thermofisher.com Common derivatization reagents for primary amines include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and acylating agents such as trifluoroacetylimidazole (TFAI). psu.eduthermofisher.comsigmaaldrich.com These reagents react with the active hydrogens on the amino group, which reduces intermolecular hydrogen bonding and lowers the boiling point of the compound, making it amenable to GC analysis. youtube.commdpi.com The resulting derivatives will also produce characteristic fragmentation patterns in the mass spectrometer, aiding in their identification and quantification. mdpi.com

In HPLC, derivatization is often used to introduce a chromophoric or fluorophoric tag to the analyte, thereby increasing its detectability by UV-Vis or fluorescence detectors. thermofisher.com While the pyridine ring itself absorbs UV light, derivatization of the amino group can shift the absorption to a longer, more selective wavelength or introduce fluorescence, which is an inherently more sensitive detection method. sigmaaldrich.com Reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) or dansyl chloride react with primary amines to form highly fluorescent derivatives, enabling trace-level detection. thermofisher.comresearchgate.net The choice of derivatization strategy depends on the analytical requirements, including the concentration of the analyte and the complexity of the sample matrix. psu.edu

Table 2: Derivatization Strategies for Chromatographic Analysis of this compound

| Analytical Technique | Derivatization Approach | Common Reagents | Purpose of Derivatization |

| GC-MS | Silylation or Acylation of the amino group | BSTFA, MSTFA, TFAI | Increase volatility, improve thermal stability, produce characteristic mass spectra. youtube.comthermofisher.com |

| HPLC-UV/Vis | Introduction of a chromophore | 2,4-Dinitrofluorobenzene (DNFB) | Enhance UV absorbance, shift absorption to a more selective wavelength. thermofisher.com |

| HPLC-Fluorescence | Introduction of a fluorophore | Dansyl chloride, FMOC-Cl | Enable highly sensitive and selective fluorescence detection. thermofisher.comresearchgate.net |

Spectrophotometry provides a relatively simple and cost-effective method for quantitative analysis. Direct measurement of this compound is possible in the UV region due to the absorbance of the substituted pyridine ring. However, to enhance sensitivity and selectivity, derivatization reactions that produce a colored product are often preferred. nih.gov

A classic approach for the spectrophotometric determination of primary aromatic amines involves diazotization followed by a coupling reaction. psu.edu In this method, the amino group of the pyridine derivative is first reacted with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. This intermediate is then coupled with a suitable aromatic compound, such as N-(1-naphthyl)ethylenediamine, to form a stable and intensely colored azo dye. The absorbance of this dye is then measured in the visible region of the spectrum, where interference from other sample components is often lower. psu.edu The intensity of the color produced is directly proportional to the concentration of the original amine, according to the Beer-Lambert law.

The development of such a method requires careful optimization of reaction conditions, including pH, temperature, and reagent concentrations, to ensure complete and reproducible color formation. plos.orgnih.gov This derivatization strategy offers a robust and accessible means for the quantification of this compound in various samples.

Table 3: Potential Spectrophotometric Methods for the Determination of this compound

| Method | Principle | Reagent(s) | Wavelength of Detection |

| Direct UV Spectrophotometry | Measurement of the intrinsic UV absorbance of the substituted pyridine ring. | None | UV region |

| Azo Dye Formation | Diazotization of the primary amino group followed by coupling to form a colored product. psu.edu | Sodium nitrite, N-(1-naphthyl)ethylenediamine | Visible region psu.edu |

Conclusion and Future Research Directions

Summary of Current Research Landscape

The current body of scientific literature on 3,5-Diiodo-4-methoxypyridin-2-amine is sparse, with the compound being primarily mentioned in chemical supplier catalogs as a research chemical or building block. There is a noticeable absence of in-depth studies focusing on its unique chemical properties, reactivity, or potential applications. This lack of dedicated research presents a significant opportunity for original investigations. The primary utility of this compound at present appears to be as a starting material or an intermediate in the synthesis of more complex molecules. The presence of multiple reactive sites—the amino group, the iodine atoms, and the methoxy (B1213986) group—on the pyridine (B92270) core suggests a rich and varied chemistry that is yet to be systematically explored. The high atomic weight of iodine also makes it a candidate for applications in materials science where high electron density is desirable.

Unexplored Synthetic Avenues

The synthesis of this compound itself is not extensively documented, suggesting that there is room for the development of novel, efficient, and scalable synthetic routes. Beyond its synthesis, the true potential of this compound lies in its use as a scaffold for further chemical modifications. The two iodine atoms are particularly attractive handles for a variety of cross-coupling reactions.

Future synthetic explorations could include:

Palladium-catalyzed cross-coupling reactions: The C-I bonds are susceptible to a range of well-established transformations such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings. These reactions could be employed to introduce a wide array of substituents at the 3- and 5-positions of the pyridine ring, leading to the generation of diverse chemical libraries for biological screening or materials science applications. A key challenge and area of interest would be the selective functionalization of one iodine atom over the other.

Copper-catalyzed reactions: Copper-catalyzed reactions, such as the Ullmann condensation, could be explored to form C-N, C-O, and C-S bonds at the iodinated positions.

Metal-halogen exchange: The iodine atoms can be readily exchanged with organolithium or Grignard reagents, opening up pathways for the introduction of a variety of carbon-based functionalities.

Modification of the amino and methoxy groups: The reactivity of the 2-amino and 4-methoxy groups in the context of the di-iodinated pyridine ring remains to be fully investigated. Reactions such as N-acylation, N-alkylation, and O-demethylation could provide access to a new set of derivatives with potentially interesting properties.

A systematic study of these transformations would not only expand the chemical space around the this compound core but also provide valuable insights into the reactivity of such highly functionalized pyridine systems.

Novel Catalytic Applications and Material Science Prospects

The unique electronic and structural features of this compound make it an intriguing candidate for applications in catalysis and material science.

Ligand Development for Catalysis: The 2-aminopyridine (B139424) moiety is a well-known chelating motif in coordination chemistry. The synthesis of novel ligands incorporating the this compound scaffold could lead to the development of new catalysts for a variety of organic transformations. The electronic properties of the pyridine ring, and consequently the coordinating ability of the nitrogen atom, can be fine-tuned by the substituents at the 3- and 5-positions.

Organic Electronics: Pyridine-based molecules have been investigated for their potential use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The presence of heavy iodine atoms in this compound could enhance intersystem crossing, making it a potential candidate for applications in phosphorescent OLEDs.

Supramolecular Chemistry and Crystal Engineering: The presence of multiple hydrogen bond donors and acceptors, along with the potential for halogen bonding interactions involving the iodine atoms, makes this molecule an excellent building block for the construction of well-defined supramolecular architectures. The study of its crystal packing and co-crystallization with other molecules could lead to the discovery of new materials with interesting solid-state properties.

The following table summarizes the potential applications and the key molecular features that make them plausible:

| Potential Application Area | Key Molecular Features | Rationale |

| Homogeneous Catalysis | 2-Aminopyridine moiety | Strong chelating ability with various transition metals. |

| Organic Electronics | Extended π-system, heavy iodine atoms | Potential for use in OLEDs due to enhanced spin-orbit coupling. |

| Supramolecular Chemistry | Hydrogen bond donors/acceptors, iodine atoms | Ability to form predictable supramolecular assemblies through hydrogen and halogen bonding. |

| Medicinal Chemistry | Substituted pyridine core | The pyridine ring is a common scaffold in many biologically active compounds. |

Advanced Theoretical and Computational Studies for Predictive Chemistry

To guide and accelerate the experimental exploration of this compound, advanced theoretical and computational studies are indispensable.

Density Functional Theory (DFT) Calculations: DFT calculations can be employed to predict a variety of molecular properties, including its geometry, electronic structure, and vibrational frequencies. Such calculations can provide insights into the reactivity of the different functional groups and help in rationalizing experimental observations.

Prediction of Reaction Pathways: Computational modeling can be used to investigate the mechanisms of the proposed synthetic transformations. This can aid in the optimization of reaction conditions and the prediction of product selectivity.

In Silico Design of Materials: Molecular modeling techniques can be used to simulate the packing of this compound in the solid state and to predict the properties of the resulting materials. This can guide the design of new materials with tailored optical, electronic, or mechanical properties.

Virtual Screening: If the compound is to be explored for its medicinal chemistry potential, computational docking studies can be used to predict its binding affinity to various biological targets, thereby prioritizing experimental screening efforts.

Q & A

Q. What are the standard synthetic routes for preparing 3,5-Diiodo-4-methoxypyridin-2-amine, and what reaction conditions are critical for high yields?

The synthesis typically involves halogenation of a pyridine precursor. A common approach is nucleophilic substitution on a pre-functionalized pyridine ring. For example, iodination can be achieved using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a directing group (e.g., methoxy) to ensure regioselectivity at the 3,5-positions . Key parameters include temperature control (0–25°C), solvent choice (e.g., DMF or THF), and reaction time (12–24 hours). Post-synthesis purification via column chromatography or recrystallization is critical to isolate the product from diiodinated byproducts .

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

- 1H/13C NMR : To confirm the methoxy group (δ ~3.8–4.0 ppm for OCH3) and amine protons (δ ~5.5–6.5 ppm, broad). Heavy iodine atoms may cause signal splitting due to isotopic effects .

- Mass Spectrometry (HRMS) : Validates molecular weight (expected [M+H]+ ~432 g/mol) and isotopic patterns from iodine (I₂ has a distinct isotopic signature) .

- X-ray Crystallography : Resolves regiochemistry and confirms substitution patterns, particularly useful if synthetic ambiguity exists .

Advanced Research Questions

Q. How can regioselectivity challenges during iodination be addressed to avoid undesired diiodinated isomers?

Regioselectivity is influenced by directing groups. The methoxy group at the 4-position directs electrophilic iodination to the 3,5-positions via resonance effects. However, competing pathways may occur if steric hindrance or solvent polarity alters reactivity. Computational modeling (e.g., DFT studies) can predict reactive sites, while experimental optimization—such as using bulky solvents (e.g., DMSO) or low temperatures—can suppress non-selective iodination .

Q. What strategies mitigate degradation of this compound under acidic or basic conditions?

The compound’s stability is pH-dependent due to the amine group. Under acidic conditions, protonation of the amine increases solubility but may promote deiodination. In basic media, the methoxy group can undergo demethylation. Stability studies (TGA/DSC) recommend storage in inert, anhydrous environments at 2–8°C. Buffered solutions (pH 6–7) are ideal for biological assays to minimize decomposition .

Q. How can cross-coupling reactions (e.g., Suzuki-Miyaura) be optimized for derivatizing this compound?

The iodine substituents serve as excellent leaving groups for palladium-catalyzed couplings. Key considerations:

Q. How should researchers resolve contradictions in reported spectral data for structurally similar pyridine derivatives?

Discrepancies in NMR or melting points often arise from polymorphic forms or solvent impurities. To address this:

- Reproduce Synthesis : Validate protocols using high-purity reagents.

- Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., 3,5-Dibromo-4-methylpyridin-2-amine ) to identify trends in substituent effects.

- Advanced Techniques : Use 2D NMR (COSY, HSQC) to unambiguously assign peaks .

Methodological Considerations

- Data Validation : Always corroborate spectral data with computational predictions (e.g., ChemDraw simulations) and control experiments .

- Scale-Up Challenges : Transitioning from milligram to gram-scale synthesis requires optimizing exothermic reactions (e.g., iodination) and implementing flow chemistry to maintain safety and yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.